5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride
CAS No.: 102568-48-9
Cat. No.: VC0175871
Molecular Formula: C16H14ClN5O2
Molecular Weight: 343.771
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102568-48-9 |
|---|---|
| Molecular Formula | C16H14ClN5O2 |
| Molecular Weight | 343.771 |
| IUPAC Name | 2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-carbonitrile;chloride |
| Standard InChI | InChI=1S/C16H14N5O2.ClH/c1-22-14-7-3-12(4-8-14)20-18-16(11-17)19-21(20)13-5-9-15(23-2)10-6-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | SYBPFTSMDSEUFZ-UHFFFAOYSA-M |
| SMILES | COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C#N.[Cl-] |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The compound exists as a solid salt at room temperature with specific solubility characteristics influenced by its structural components. The presence of methoxy groups enhances its solubility in polar organic solvents while maintaining limited solubility in highly polar solvents like water. The molecular weight of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride is precisely 343.771 g/mol, and its chemical formula is C16H14ClN5O2, indicating its elemental composition. The IUPAC name for this compound is 2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-carbonitrile;chloride, which systematically describes its structural arrangement according to international nomenclature standards. The compound's SMILES notation (COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C#N.[Cl-]) and InChI representation provide standardized ways to represent its structure in chemical databases and literature.
Spectroscopic Properties
5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride demonstrates distinctive spectroscopic properties that facilitate its identification and characterization. Like other tetrazolium salts, this compound exhibits characteristic absorption peaks in ultraviolet-visible spectroscopy, primarily due to the electronic transitions within the tetrazolium ring system and the attached aromatic rings. The presence of the cyano group contributes to specific absorption patterns, distinguishing this compound from other tetrazolium derivatives. In infrared spectroscopy, the compound shows characteristic bands associated with C≡N stretching (typically around 2200-2300 cm⁻¹), aromatic C=C stretching, C-O-C stretching from the methoxy groups, and patterns associated with the tetrazolium ring structure. These spectroscopic fingerprints are valuable for compound identification and purity assessment in analytical settings .
Synthesis and Preparation
Purification Techniques
Purification of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride is crucial to ensure its analytical purity for research applications. Common purification methods include recrystallization from appropriate solvent systems, typically involving polar organic solvents such as alcohols, acetone, or acetonitrile. Column chromatography may be employed using silica gel or other appropriate stationary phases with carefully selected mobile phases to separate the desired compound from reaction by-products or impurities. In some cases, preparative high-performance liquid chromatography (HPLC) might be necessary for achieving higher purity levels, particularly for analytical grade materials. The purity assessment typically involves techniques such as elemental analysis, HPLC analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the compound's identity and purity before use in sensitive biochemical applications.
Applications and Uses
Analytical Applications
In the analytical chemistry domain, tetrazolium salts like 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride serve important functions as indicators in various reaction systems. The compound's ability to undergo color change upon reduction makes it particularly useful in analytical methods designed to detect reducing agents or specific analytes that can trigger reduction reactions. The cyano group at position 5 likely enhances the compound's sensitivity to electron transfer, potentially making it suitable for specific analytical applications requiring high sensitivity. The compound may be utilized in colorimetric assays for quantitative determination of various biomolecules including glucose, lactate, and other compounds involved in cellular metabolism. The specific spectral properties of the reduced form (formazan) provide a basis for quantitative measurements using standard spectrophotometric methods .
Chemical Reactivity and Behavior
Redox Properties
The most significant chemical property of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride is its ability to undergo reduction reactions, which forms the basis for most of its applications. The tetrazolium ring accepts electrons during reduction processes, leading to the opening of the ring and formation of a colored formazan product. This reduction process is typically facilitated by various reducing agents including biological reducing systems such as NADH or NADPH in the presence of appropriate enzymes, particularly dehydrogenases. The presence of the cyano group at position 5 likely influences the reduction potential of the compound, potentially making it more susceptible to reduction under specific conditions compared to other tetrazolium derivatives. The methoxy substituents on the phenyl rings also contribute to the compound's electronic properties, potentially affecting its redox behavior in various reaction environments .
Structure-Activity Relationships
Structural Determinants of Activity
The activity of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride in various applications is significantly influenced by its structural features. The tetrazolium ring serves as the primary functional group responsible for the compound's redox behavior, while the substituents modulate its reactivity, solubility, and spectroscopic properties. The cyano group at position 5 likely enhances the electron-accepting capability of the tetrazolium ring, potentially lowering its reduction potential and making it more reactive in electron transfer reactions. The 4-methoxyphenyl groups at positions 2 and 3 influence the compound's hydrophilicity/lipophilicity balance, affecting its solubility in various media and potentially its interaction with biological systems. These structural features collectively determine the compound's efficacy in specific applications, particularly in biological assays where factors such as cellular penetration, interaction with biomolecules, and spectral properties of the reduced form are critical considerations .
Comparison with Related Compounds
5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride can be compared with other tetrazolium compounds to understand its unique properties and applications. A structurally related compound is 2,3-bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium chloride, which differs by having a 4-cyanophenyl group at position 5 instead of a simple cyano group. This structural difference likely results in distinct chemical and physical properties, potentially including different solubility profiles, reduction potentials, and spectroscopic characteristics of the resulting formazan products. Other common tetrazolium salts used in similar applications include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and INT (iodonitrotetrazolium chloride), each with specific advantages and limitations for particular research purposes. The unique structural features of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride position it within this family of compounds, potentially offering specific advantages for certain applications based on its particular combination of functional groups and their effect on its chemical behavior .
Analytical Data
Spectroscopic Identification
Accurate spectroscopic identification of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride is essential for verifying its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, provides detailed information about the compound's structure by revealing the chemical environment of hydrogen and carbon atoms within the molecule. The methoxy groups typically show characteristic signals around 3.8-4.0 ppm in ¹H NMR, while the aromatic protons of the 4-methoxyphenyl groups appear in the region of 6.8-7.5 ppm. Mass spectrometry offers complementary identification by providing the molecular weight and fragmentation pattern unique to this compound. The molecular ion peak corresponding to the cationic portion of the molecule (without the chloride counterion) should match the calculated value based on its molecular formula. Infrared spectroscopy further confirms the structure by identifying characteristic functional group absorptions, particularly the C≡N stretching vibration of the cyano group and patterns associated with the methoxy-substituted aromatic rings .
Analytical Properties
The analytical properties of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride are crucial for its applications in research and analytical settings. The table below summarizes key analytical data for this compound:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C16H14ClN5O2 | Indicates elemental composition |
| Molecular Weight | 343.771 g/mol | Precise mass used for analytical calculations |
| CAS Number | 102568-48-9 | Unique identifier in chemical databases |
| IUPAC Name | 2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-carbonitrile;chloride | Systematic chemical nomenclature |
| Appearance | Solid salt | Physical state at room temperature |
| Solubility | Soluble in polar organic solvents | Solubility affected by methoxy groups |
| UV-Vis Absorption | Characteristic peaks from tetrazolium structure | Used for spectrophotometric detection |
| Reduction Product | Colored formazan | Basis for colorimetric applications |
These analytical properties provide essential information for researchers working with this compound, enabling proper handling, preparation of solutions, and interpretation of experimental results. The compound's precise molecular weight is particularly important for preparing solutions of known concentration for quantitative analytical applications.
Future Research Directions
Current Research Limitations
Current research involving 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride faces several limitations that need to be addressed to expand its applications and utility. One significant limitation is the relatively limited published literature specifically focused on this compound, restricting the availability of detailed information about its behavior in various experimental systems. Further characterization of its redox properties, including precise reduction potentials under different conditions, would be valuable for optimizing its use in analytical and research applications. The development of standardized protocols for using this compound in specific assays would enhance reproducibility and facilitate broader adoption in research settings. Additionally, more comprehensive toxicity and environmental impact assessments would be beneficial for ensuring safe handling and disposal practices. Structure-activity relationship studies comparing this compound with other tetrazolium salts would provide valuable insights into how its specific structural features contribute to its functionality in various applications. Addressing these research gaps would significantly enhance the utility of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride in scientific research and potentially expand its application domains .
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